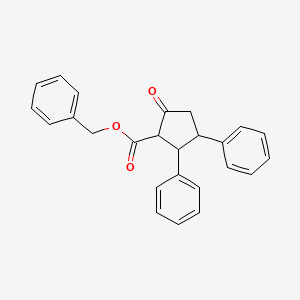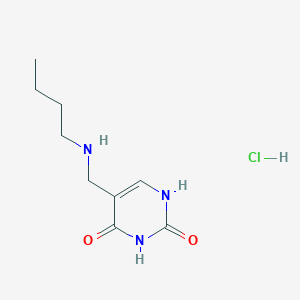
5-(butylaminomethyl)-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(butylaminomethyl)-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids like DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylaminomethyl)-1H-pyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with a butylamine derivative under controlled conditions. One common method is the reductive amination of a pyrimidine-2,4-dione precursor with butylamine. This reaction often requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(butylaminomethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
5-(butylaminomethyl)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism by which 5-(butylaminomethyl)-1H-pyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(methylaminomethyl)-1H-pyrimidine-2,4-dione
- 5-(ethylaminomethyl)-1H-pyrimidine-2,4-dione
- 5-(propylaminomethyl)-1H-pyrimidine-2,4-dione
Uniqueness
What sets 5-(butylaminomethyl)-1H-pyrimidine-2,4-dione apart from its similar compounds is its specific butylaminomethyl group, which can influence its reactivity and interactions with other molecules. This unique structure can result in different biological activities and chemical properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
57661-13-9 |
|---|---|
Formule moléculaire |
C9H16ClN3O2 |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
5-(butylaminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-2-3-4-10-5-7-6-11-9(14)12-8(7)13;/h6,10H,2-5H2,1H3,(H2,11,12,13,14);1H |
Clé InChI |
XMOHLPCBKQMMOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC1=CNC(=O)NC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]benzamide](/img/structure/B13987299.png)
![3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol](/img/structure/B13987302.png)


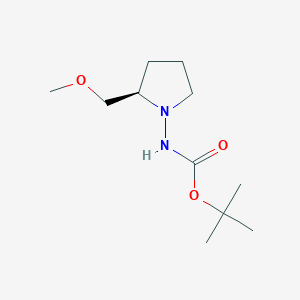

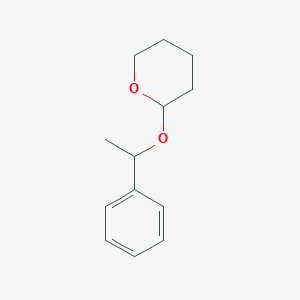
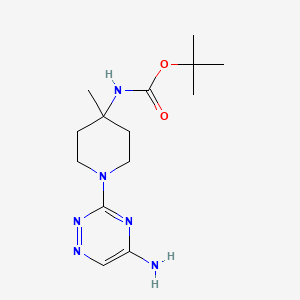



![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
